molecular formula C11H20O4 B12666966 1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate CAS No. 84681-87-8

1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate

Cat. No.: B12666966
CAS No.: 84681-87-8
M. Wt: 216.27 g/mol
InChI Key: KOWHDISSCIEDSN-UHFFFAOYSA-N
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Description

EINECS 283-548-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in oil. It is one of the most commonly used phthalates in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of the ester bond between the phthalic anhydride and the alcohol.

Industrial Production Methods

In industrial settings, the production of DEHP involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.

    Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.

    Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Depends on the nucleophile used in the reaction.

Scientific Research Applications

DEHP has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.

    Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.

    Medicine: Used in medical devices such as blood bags and tubing due to its flexibility.

    Industry: Widely used in the production of flexible plastics for various industrial applications.

Mechanism of Action

DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility by reducing intermolecular forces. In biological systems, DEHP and its metabolites can interact with various molecular targets, including hormone receptors, leading to endocrine-disrupting effects. The exact pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)

Comparison

DEHP is unique among phthalates due to its widespread use and well-studied effects. Compared to DINP and DIDP, DEHP has a lower molecular weight and different physical properties, making it more suitable for certain applications. BBP, on the other hand, is used in different applications due to its distinct chemical structure and properties.

DEHP’s extensive use and well-documented effects make it a compound of significant interest in both industrial and scientific research contexts.

Properties

CAS No.

84681-87-8

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

[1-(2-methylpropoxy)-1-oxopropan-2-yl] butanoate

InChI

InChI=1S/C11H20O4/c1-5-6-10(12)15-9(4)11(13)14-7-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

KOWHDISSCIEDSN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(=O)OCC(C)C

Origin of Product

United States

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